molecular formula C21H16N2O3S2 B2431856 Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate CAS No. 622344-74-5

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate

Cat. No.: B2431856
CAS No.: 622344-74-5
M. Wt: 408.49
InChI Key: FWKUGAHHSRRFBL-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring, which is further connected to a benzoate ester

Properties

IUPAC Name

ethyl 4-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-9-14(10-8-13)22-19(24)17-11-12-18(27-17)20-23-15-5-3-4-6-16(15)28-20/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKUGAHHSRRFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate typically involves multiple steps:

    Formation of Benzo[d]thiazole: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Thiophene Derivative: The thiophene ring is often constructed through the reaction of a suitable dicarbonyl compound with sulfur sources.

    Amidation Reaction: The benzo[d]thiazole and thiophene intermediates are coupled through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is largely dependent on its interaction with biological targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s ability to intercalate with DNA, leading to potential anti-cancer effects. The ester group may facilitate cellular uptake, improving the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(benzo[d]thiazol-2-yl)benzoate: Lacks the thiophene ring, potentially reducing its biological activity.

    4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoic acid: The free acid form, which may have different solubility and bioavailability properties.

    Methyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate: The methyl ester variant, which may have different pharmacokinetic properties.

Uniqueness

This compound is unique due to the combination of the benzo[d]thiazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s ability to interact with multiple biological targets, making it a versatile candidate for drug development.

Biological Activity

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to highlight its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[d]thiazole moiety linked to a thiophene and a benzoate group. Its molecular formula is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S, with a molecular weight of 342.48 g/mol. The presence of these heterocycles suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

1. Antimicrobial Activity

Research has demonstrated that compounds containing both benzothiazole and thiophene exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainMIC (μg/mL)Mechanism of Action
Compound AStaphylococcus aureus15Inhibition of cell wall synthesis
Compound BEscherichia coli30Disruption of membrane integrity
This compoundPseudomonas aeruginosaTBDTBD

2. Acetylcholinesterase Inhibition

The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Studies have shown that related thiazole-containing compounds demonstrate significant AChE inhibitory activity, with IC50 values in the low micromolar range.

Case Study: AChE Inhibition

In a recent study, a series of compounds structurally related to this compound were synthesized and evaluated for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting that modifications to the benzothiazole moiety can enhance inhibitory effects on AChE .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or neurotransmitter breakdown, leading to enhanced therapeutic effects.
  • Membrane Disruption : The thiophene structure may interact with microbial membranes, disrupting their integrity and leading to cell death.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could enhance cognitive function in neurodegenerative conditions.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with thiophene intermediates under carbodiimide-mediated coupling (e.g., DCC or EDCI) .
  • Esterification : Using ethyl chloroformate or ethanol with acid catalysts to form the benzoate ester .
    Optimization strategies :
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 95% yield for analogous compounds under 80°C, 30 minutes) .
  • Inert atmospheres : Prevents oxidation of thiophene and benzothiazole moieties during coupling .
  • Catalysts : Employ HoBt (hydroxybenzotriazole) to suppress racemization in amide bonds .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiophene-benzothiazole linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₅N₂O₃S₂: 423.0567) .
  • HPLC-PDA : Assesses purity (>98% for pharmacological studies) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial screening : Disk diffusion assays against Staphylococcus aureus and E. coli (e.g., 15–20 mm inhibition zones at 50 µg/mL) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM in HeLa cells) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its bioactivity?

Key modifications :

  • Thiophene substitution : Introducing electron-withdrawing groups (e.g., Cl or NO₂) at the 5-position improves kinase inhibition by 2–3-fold .
  • Benzothiazole derivatives : Replacing the ethyl ester with morpholine or piperidine enhances solubility and blood-brain barrier penetration (e.g., logP reduction from 3.5 to 2.1) .
    Methodology :
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., ΔG = −9.2 kcal/mol for EGFR) .
  • In vitro-in silico integration : Validate docking results with SPR (surface plasmon resonance) binding assays .

Q. How should contradictory data on biological activity be resolved?

Case example : A compound may show high in vitro anticancer activity but poor in vivo efficacy. Resolution steps :

Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

Metabolite identification : Use HPLC-QTOF to detect unstable metabolites (e.g., ester hydrolysis products) .

Formulation optimization : Develop nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. What strategies are effective for multi-target drug design using this scaffold?

  • Hybridization : Combine with tacrine or phenylbenzothiazole motifs to target acetylcholinesterase and amyloid-beta aggregation simultaneously (e.g., hybrid compounds show dual IC₅₀ values of 0.5–1.2 µM) .
  • Click chemistry : Introduce triazole linkages for modular derivatization (e.g., 72% yield for CuAAC reactions) .

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